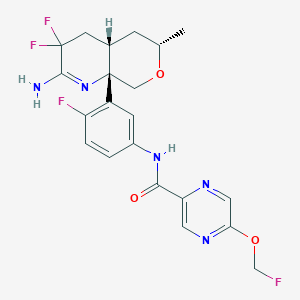

BACE-1 inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H21F4N5O3 |

|---|---|

Molecular Weight |

467.4 g/mol |

IUPAC Name |

N-[3-[(4aS,6S,8aS)-2-amino-3,3-difluoro-6-methyl-4a,5,6,8-tetrahydro-4H-pyrano[3,4-b]pyridin-8a-yl]-4-fluorophenyl]-5-(fluoromethoxy)pyrazine-2-carboxamide |

InChI |

InChI=1S/C21H21F4N5O3/c1-11-4-12-6-21(24,25)19(26)30-20(12,9-32-11)14-5-13(2-3-15(14)23)29-18(31)16-7-28-17(8-27-16)33-10-22/h2-3,5,7-8,11-12H,4,6,9-10H2,1H3,(H2,26,30)(H,29,31)/t11-,12-,20-/m0/s1 |

InChI Key |

QQHWYFAIJDVZQX-PVUDRZGPSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2CC(C(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OCF)F)N)(F)F |

Canonical SMILES |

CC1CC2CC(C(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OCF)F)N)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of BACE-1 Inhibitor GSK188909: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of GSK188909, a significant second-generation inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1). BACE-1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. The development of potent and selective BACE-1 inhibitors like GSK188909 represents a critical therapeutic strategy for this neurodegenerative disorder.

Introduction to BACE-1 and its Role in Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of Aβ plaques in the brain. These plaques are formed from the sequential cleavage of the amyloid precursor protein (APP) by BACE-1 and γ-secretase. BACE-1 initiates this cascade, making it a prime target for therapeutic intervention. By inhibiting BACE-1, the production of Aβ peptides can be reduced, potentially slowing or halting the progression of the disease.

The development of BACE-1 inhibitors has evolved through several generations, with early peptidomimetic inhibitors facing challenges related to poor pharmacokinetic properties and blood-brain barrier penetration. Second-generation inhibitors, such as GSK188909, were designed to overcome these limitations, offering improved oral bioavailability and central nervous system (CNS) activity.

Discovery and Optimization of GSK188909

GSK188909 emerged from a lead optimization program focused on hydroxyethylamine transition-state mimetics. This class of compounds is designed to mimic the tetrahedral intermediate of APP cleavage by BACE-1, thereby binding to the enzyme's active site with high affinity.

The development of GSK188909, also referred to as compound 2 in initial publications, was part of a systematic effort to enhance the pharmacokinetic profile of a first-generation series of BACE-1 inhibitors. While the initial series demonstrated potent enzymatic and cellular activity, they suffered from poor oral bioavailability. The key innovation leading to GSK188909 was the optimization of the molecule's properties to improve its drug-like characteristics, particularly its absorption and distribution.[1]

Quantitative Biological Data

The biological activity of GSK188909 was characterized through a series of in vitro and in vivo assays. The data presented below summarizes its potency, cellular activity, and pharmacokinetic properties.

| Parameter | Value | Species/Cell Line | Assay Type |

| BACE-1 IC50 | 7.5 nM | Recombinant Human | Enzymatic Assay |

| BACE-1 Ki | Not Reported | - | - |

| Cellular Aβ40 IC50 | 15 nM | SH-SY5Y neuroblastoma cells | Cellular Assay |

| Oral Bioavailability (F) | 25% | Rat | In vivo Pharmacokinetics |

| Brain Penetration (Brain/Plasma Ratio) | 0.3 | Rat | In vivo Pharmacokinetics |

| In vivo Aβ40 Reduction | 50% at 30 mg/kg | Mouse (transgenic) | In vivo Efficacy |

Experimental Protocols

BACE-1 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of GSK188909 against recombinant human BACE-1.

Methodology:

-

Recombinant human BACE-1 enzyme is incubated with a fluorescently labeled peptide substrate derived from the APP cleavage site.

-

GSK188909, at varying concentrations, is added to the reaction mixture.

-

The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature and pH (typically pH 4.5).

-

The cleavage of the substrate by BACE-1 results in a change in fluorescence, which is measured using a fluorescence plate reader.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Aβ Reduction Assay

Objective: To assess the ability of GSK188909 to inhibit Aβ production in a cellular context.

Methodology:

-

A human neuroblastoma cell line (e.g., SH-SY5Y) that overexpresses human APP is cultured.

-

The cells are treated with varying concentrations of GSK188909 for a specified duration (e.g., 24 hours).

-

The cell culture supernatant is collected, and the concentration of secreted Aβ40 is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

The percentage of Aβ40 reduction is calculated relative to vehicle-treated control cells.

-

IC50 values are determined by plotting the percentage of Aβ40 reduction against the logarithm of the inhibitor concentration.

In Vivo Pharmacokinetic and Efficacy Studies

Objective: To evaluate the pharmacokinetic profile and in vivo efficacy of GSK188909 in animal models.

Methodology:

-

Pharmacokinetics:

-

GSK188909 is administered orally to rats at a defined dose.

-

Blood samples are collected at various time points post-administration.

-

Plasma concentrations of GSK188909 are determined using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F) are calculated.

-

For brain penetration studies, brain tissue is also collected, and the concentration of GSK188909 is measured to determine the brain/plasma ratio.

-

-

Efficacy:

-

A transgenic mouse model of Alzheimer's disease that overproduces human Aβ is used.

-

GSK188909 is administered orally to the mice.

-

After a defined treatment period, brain tissue is collected and homogenized.

-

The levels of Aβ40 in the brain homogenates are quantified by ELISA.

-

The percentage of Aβ40 reduction is calculated compared to vehicle-treated control animals.

-

Visualizations

BACE-1 Signaling Pathway

Caption: The amyloidogenic pathway of APP processing and the inhibitory action of GSK188909 on BACE-1.

Experimental Workflow for BACE-1 Inhibitor Evaluation

Caption: A generalized workflow for the discovery and preclinical evaluation of BACE-1 inhibitors like GSK188909.

Synthesis of GSK188909

The synthesis of GSK188909 involves a multi-step sequence characteristic of hydroxyethylamine-based protease inhibitors. A key step is the stereoselective formation of the hydroxyethylamine core, often achieved through the opening of a chiral epoxide with an appropriate amine. The following is a generalized synthetic scheme based on typical routes for this class of compounds.

Generalized Synthetic Scheme:

-

Epoxide Formation: A chiral amino acid derivative is converted to a chiral epoxide, which serves as a key building block for the hydroxyethylamine core.

-

Amine Synthesis: The amine component, containing the desired P1' substituent, is synthesized separately.

-

Epoxide Opening: The chiral epoxide is reacted with the synthesized amine in a nucleophilic ring-opening reaction to form the core amino alcohol structure with the correct stereochemistry.

-

Amide Coupling: The resulting amino alcohol is then coupled with a carboxylic acid moiety containing the P2/P3 substituents to form the final amide bond.

-

Deprotection and Final Modification: Any protecting groups are removed, and final modifications are made to yield GSK188909.

Detailed, step-by-step synthetic protocols are proprietary and typically found in the supplementary information of the primary scientific literature.

Conclusion

GSK188909 represents a significant advancement in the development of second-generation BACE-1 inhibitors. Its improved pharmacokinetic profile and demonstrated in vivo efficacy in reducing brain amyloid levels underscore the potential of this therapeutic strategy for Alzheimer's disease. The data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the field of neurodegenerative disease and drug discovery. Further research and clinical evaluation of such compounds are crucial to fully understand their therapeutic potential and safety profile in humans.

References

Crystal Structure of the BACE-1:OM99-2 Inhibitor Complex: A Technical Guide

This guide provides an in-depth technical overview of the crystal structure of the human β-secretase (BACE-1) in complex with the peptidomimetic inhibitor OM99-2. This complex is a foundational example in the structure-based design of inhibitors targeting the generation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Data Presentation

The following tables summarize the key quantitative data associated with the BACE-1:OM99-2 complex, primarily derived from the structure deposited in the Protein Data Bank (PDB) with accession code 1FKN.

Table 1: Crystallographic Data for BACE-1:OM99-2 Complex (PDB: 1FKN)

| Parameter | Value |

| PDB ID | 1FKN |

| Resolution | 2.70 Å |

| R-Value Work | 0.185 |

| R-Value Free | 0.246 |

| Space Group | P 2₁ 2₁ 2₁ |

| Unit Cell Dimensions (Å) | a=73.3, b=100.9, c=119.5 |

| pH | 5.0 |

Data sourced from structural studies of the BACE-1/OM99-2 complex.[1]

Table 2: Key Binding Interactions of OM99-2 with BACE-1 Active Site

| BACE-1 Residue | Subsite Interaction | Type of Interaction |

| Asp32 | Catalytic Dyad | Hydrogen Bond with inhibitor hydroxyl |

| Asp228 | Catalytic Dyad | Hydrogen Bond with inhibitor hydroxyl |

| Gly34 | S1 Pocket | Hydrogen Bond |

| Gln73 | S1 Pocket | Hydrogen Bond |

| Thr72 | Flap Region | Hydrogen Bond |

| Trp76 | Flap Region | Hydrophobic Interaction |

| Tyr71 | Flap Region | Hydrophobic Interaction |

| Phe108 | S3 Pocket | Hydrophobic Interaction |

| Ile110 | S3 Pocket | Hydrophobic Interaction |

The peptidic backbone of the inhibitor OM99-2 forms extensive hydrogen bonds with the catalytic aspartates and the flexible flap region of BACE-1.[2]

Experimental Protocols

The methodologies described below are representative of the procedures used to determine the crystal structure of the BACE-1:OM99-2 complex.

Protein Expression and Purification

The ectodomain of human BACE-1 (residues 1-454) is typically expressed in a suitable system, such as Escherichia coli, as inclusion bodies. The protein is then refolded and purified. A common protocol involves:

-

Solubilization: Inclusion bodies are solubilized in a buffer containing a strong denaturant (e.g., 6 M guanidine HCl).

-

Refolding: The solubilized protein is refolded by rapid dilution into a refolding buffer at a specific pH (e.g., pH 4.0), often containing additives to prevent aggregation.

-

Purification: The refolded, active BACE-1 is purified to homogeneity using a series of chromatography steps, which may include affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.

Crystallization

Crystals of the BACE-1:OM99-2 complex were grown using the hanging-drop vapor diffusion method.[1]

-

Complex Formation: Purified BACE-1 protein (e.g., at 7.2 mg/ml) is mixed with the OM99-2 inhibitor in a 3.3- to 6.6-fold molar excess.[1]

-

Crystallization Drop: Equal volumes of the protein-inhibitor solution are mixed with a reservoir solution. A typical reservoir solution contains 20% (w/v) PEG 5000 MME, 200 mM ammonium iodide, and 200 mM sodium citrate at pH 6.4.[1]

-

Incubation: The drops are equilibrated against the reservoir solution at 20°C. Crystals typically appear within 1-2 weeks and grow to their full size over 3-6 weeks.[1]

X-ray Data Collection and Structure Determination

-

Cryo-protection: Crystals are transferred to a cryo-protectant solution (e.g., reservoir solution supplemented with glycerol) and flash-cooled in liquid nitrogen.

-

Data Collection: X-ray diffraction data are collected from the frozen crystal at a synchrotron source.

-

Structure Solution and Refinement: The structure is solved using molecular replacement, using a previously determined BACE-1 structure as a search model. The inhibitor molecule is then built into the electron density map. The complete model is refined using iterative cycles of manual model building and computational refinement until convergence is reached, as indicated by the R-work and R-free values.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the key molecular interactions within the complex.

References

Preclinical Pharmacology of BACE-1 Inhibitor Verubecestat (MK-8931): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of Verubecestat (MK-8931), a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). Verubecestat was a clinical candidate for the treatment of Alzheimer's disease, and its extensive preclinical characterization offers valuable insights for researchers in the field. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Quantitative In Vitro and In Vivo Pharmacology

The preclinical development of Verubecestat involved a comprehensive assessment of its potency, selectivity, pharmacokinetics, and pharmacodynamics across various models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Selectivity of Verubecestat (MK-8931)

| Parameter | Species | Value | Reference |

| BACE-1 Ki | Human | 2.2 nM | [1][2][3] |

| Mouse | 3.4 nM | [2] | |

| BACE-2 Ki | Human | 0.38 nM | [1][2][3] |

| Cellular IC50 (Aβ40) | Human (HEK293 APPSwe/Lon) | 2.1 nM | [2][3] |

| Cellular IC50 (Aβ42) | Human (HEK293 APPSwe/Lon) | 0.7 nM | [2] |

| Cellular IC50 (sAPPβ) | Human (HEK293 APPSwe/Lon) | 4.4 nM | [1][2][3] |

| Cathepsin D Inhibition | Human | No significant inhibition | |

| Cathepsin E Inhibition | Human | No significant inhibition | |

| Pepsin Inhibition | Human | No significant inhibition | |

| Renin Inhibition | Human | No significant inhibition |

Table 2: Preclinical Pharmacokinetics of Verubecestat (MK-8931)

| Species | Route | Dose | T1/2 | CL (mL/min/kg) | Vss (L/kg) | Cmax (µM) | AUC (µM·h) |

| Sprague-Dawley Rat | IV | 3 mg/kg | 1.9 h | 46 | 5.4 | - | - |

| Oral | 3 mg/kg | - | - | - | 0.27 | 1.1 | |

| Cynomolgus Monkey | IV | 1 mg/kg | 4.9 h | 21 | 7.5 | - | - |

| Beagle Dog | IV | 1 mg/kg | 9.7 h | 4.3 | 2.7 | - | - |

Data compiled from MedchemExpress product datasheet.[3]

Table 3: In Vivo Pharmacodynamics of Verubecestat (MK-8931) in Rats

| Parameter | Dose (Oral) | Unbound Plasma EC50 | Peak Aβ40 Reduction |

| CSF Aβ40 Reduction (ED50) | 5 mg/kg | 48 nM | - |

| Cortex Aβ40 Reduction (ED50) | 8 mg/kg | 81 nM | - |

| CSF Aβ40 Reduction | 3 mg/kg | - | 72% at 12h |

| CSF Aβ40 Reduction | 10 mg/kg | - | 81% at 12h |

Data compiled from MedchemExpress product datasheet.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the core experimental protocols used in the evaluation of Verubecestat.

In Vitro BACE-1 Inhibition Assay (Cell-Based)

This protocol describes the determination of Verubecestat's inhibitory activity on Aβ production in a cellular context.

Objective: To measure the half-maximal inhibitory concentration (IC50) of Verubecestat for the production of Aβ40, Aβ42, and sAPPβ.

Materials:

-

HEK293 cells stably co-expressing the Swedish and London mutations of human amyloid precursor protein (HEK293 APPSwe/Lon).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent like G418).

-

Verubecestat (MK-8931) stock solution in DMSO.

-

Cell lysis buffer.

-

Commercially available ELISA kits for human Aβ40, Aβ42, and sAPPβ.

Procedure:

-

Cell Culture: Maintain HEK293 APPSwe/Lon cells in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: Seed cells in multi-well plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing serial dilutions of Verubecestat or vehicle (DMSO). Incubate for a predetermined time (e.g., 24 hours).

-

Sample Collection:

-

Conditioned Medium: Collect the cell culture supernatant, which contains secreted Aβ and sAPPβ.

-

Cell Lysate: Wash the cells with PBS and lyse them using a suitable lysis buffer to measure intracellular Aβ.

-

-

Aβ and sAPPβ Quantification: Measure the concentrations of Aβ40, Aβ42, and sAPPβ in the conditioned medium and/or cell lysates using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of Aβ/sAPPβ production against the logarithm of Verubecestat concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Oral Administration in Sprague-Dawley Rats

This protocol outlines the procedure for oral administration of Verubecestat to rats for pharmacokinetic and pharmacodynamic studies.

Objective: To deliver a precise oral dose of Verubecestat to rats.

Materials:

-

Sprague-Dawley rats.

-

Verubecestat (MK-8931).

-

Vehicle for formulation (e.g., a suspension in 0.5% methylcellulose).

-

Oral gavage needles (stainless steel or flexible plastic, appropriate size for the rat).

-

Syringes.

Procedure:

-

Animal Handling and Restraint: Acclimatize the rats to handling to minimize stress. Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Gavage Needle Insertion: Measure the appropriate insertion length of the gavage needle (from the tip of the nose to the last rib). Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it over the tongue into the esophagus. The needle should pass smoothly without resistance.

-

Compound Administration: Once the needle is correctly positioned in the esophagus, slowly administer the Verubecestat formulation.

-

Post-Administration Monitoring: After administration, gently remove the needle and return the rat to its cage. Monitor the animal for any signs of distress.

Cerebrospinal Fluid (CSF) Collection in Cynomolgus Monkeys

This protocol describes the collection of CSF from the cisterna magna of cynomolgus monkeys.

Objective: To obtain CSF samples for the analysis of Verubecestat concentration and Aβ levels.

Materials:

-

Cynomolgus monkeys.

-

Anesthesia (e.g., ketamine, isoflurane).

-

Clippers and surgical preparation solutions.

-

Sterile needles (e.g., 22-25 gauge) and syringes.

-

Collection tubes (e.g., polypropylene tubes).

Procedure:

-

Anesthesia and Positioning: Anesthetize the monkey and place it in sternal or lateral recumbency. Flex the head towards the chest to open the atlanto-occipital space.

-

Site Preparation: Shave and aseptically prepare the area over the cisterna magna.

-

Needle Insertion: Palpate the occipital protuberance and the wings of the atlas. Insert the sterile needle on the midline, angled slightly cranially, into the cisterna magna. A "pop" may be felt as the needle penetrates the dura mater.

-

CSF Collection: Allow the CSF to flow into the collection tube. Avoid aspiration to minimize the risk of contamination with blood.

-

Post-Procedure Care: After collecting the desired volume, withdraw the needle and apply pressure to the site. Monitor the animal during recovery from anesthesia.

Brain Tissue Homogenization and Aβ Extraction

This protocol details the preparation of brain tissue for the quantification of Aβ levels.

Objective: To extract soluble and insoluble Aβ from brain tissue.

Materials:

-

Brain tissue from preclinical models.

-

Homogenization buffer (e.g., Tris-buffered saline with protease inhibitors).

-

Dounce homogenizer or mechanical homogenizer.

-

Ultracentrifuge.

-

Extraction buffers (e.g., diethylamine (DEA) for soluble fraction, formic acid for insoluble fraction).

-

Neutralization buffer.

Procedure:

-

Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer.

-

Soluble Fraction Extraction:

-

Add DEA solution to the homogenate and centrifuge at high speed (e.g., 100,000 x g).

-

Collect the supernatant containing the soluble Aβ fraction and neutralize it.

-

-

Insoluble Fraction Extraction:

-

Resuspend the pellet from the previous step in formic acid and sonicate to dissolve the aggregated Aβ.

-

Centrifuge to remove any remaining insoluble material.

-

Neutralize the formic acid extract.

-

-

Aβ Quantification: Measure Aβ levels in the soluble and insoluble fractions using specific ELISA kits.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the preclinical pharmacology of Verubecestat.

Caption: Amyloidogenic processing of APP by BACE-1 and γ-secretase, and the inhibitory action of Verubecestat.

Caption: Preclinical experimental workflow for the evaluation of a BACE-1 inhibitor like Verubecestat.

Caption: BACE-1 has multiple substrates, including APP, Neuregulin-1, and Jagged-1, implicating it in various physiological processes.[4]

References

In Vivo Efficacy of BACE-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) inhibitors, with a focus on preclinical studies that have been instrumental in understanding the potential and challenges of this therapeutic approach for Alzheimer's disease. While numerous BACE-1 inhibitors have been developed, this guide will use NB-360, a potent, brain-penetrant BACE-1 inhibitor, as a primary example due to the extensive characterization of its in vivo effects in animal models. Data from other representative inhibitors will be included to provide a broader context.

Core Mechanism of Action: Targeting Amyloid-β Production

BACE-1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides.[1][2] These peptides, particularly Aβ42, are believed to initiate a cascade of events leading to the formation of amyloid plaques and neurodegeneration, the pathological hallmarks of Alzheimer's disease.[2][3] BACE-1 inhibitors are designed to block this initial cleavage of the amyloid precursor protein (APP), thereby reducing the production of Aβ.[4] The ultimate goal of this therapeutic strategy is to slow or prevent the progression of Alzheimer's disease.[4]

The Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the two main pathways for APP processing: the non-amyloidogenic pathway and the amyloidogenic pathway. BACE-1 inhibitors act on the amyloidogenic pathway.

In Vivo Efficacy Data

The in vivo efficacy of BACE-1 inhibitors is primarily assessed by their ability to reduce Aβ levels in the brain and cerebrospinal fluid (CSF) of animal models. Chronic studies in transgenic mice that overproduce human Aβ are often used to evaluate the impact of these inhibitors on amyloid plaque deposition and downstream pathologies.

Quantitative Summary of Aβ Reduction

The following table summarizes the reported effects of various BACE-1 inhibitors on Aβ levels in different preclinical models.

| Inhibitor | Animal Model | Dose/Route | Duration | Brain Aβ Reduction | CSF/Plasma Aβ Reduction | Reference |

| NB-360 | APP transgenic mice | Not specified | Chronic | Investigated effects on Aβ deposition | Not specified | [5][6] |

| LY3202626 | PDAPP mice, Beagle dogs | Oral | Not specified | Reduced hippocampal and cortical Aβ | Not specified | [7] |

| GSK188909 (compound 2) | Animal model | Oral | Not specified | Demonstrated brain amyloid lowering | Not specified | [8][9] |

| Elenbecestat (E2609) | Rodents, guinea pigs, non-human primates | Not specified | Not specified | Not specified | Strongly reduced CSF and plasma Aβ | [4] |

| MK-8931 | Alzheimer's disease patients | 12, 40, or 60 mg daily | Not specified | Not applicable | Reduced CSF Aβ40 by 57%, 79%, and 84% respectively | [10] |

| CF3 substituted oxazine 89 | Rats | 1 mg/kg oral | 24 hours | Not specified | Significantly reduced CSF Aβ40 and Aβ42 | [11][12] |

Effects Beyond Aβ Reduction

Chronic administration of BACE-1 inhibitors has been shown to impact downstream events in the Alzheimer's disease cascade.

| Effect | BACE-1 Inhibitor | Animal Model | Key Findings | Reference |

| Neuroinflammation | NB-360 | APP transgenic mice | Showed relationships between BACE-1 inhibition, Aβ deposition, and neuroinflammation. | [5][6] |

| Neuronal Function | NB-360 | APP transgenic mice | Revealed connections to markers of neuronal function. | [5][6] |

| Neurodegeneration | NB-360 | APP transgenic mice | Linked BACE-1 inhibition to markers of neurodegeneration. | [5][6] |

| Plaque Formation | Unnamed BACE-1 inhibitor | Transgenic AD model | Significantly reduced the formation rate of new plaques. | [1] |

| Cognitive Function | Gradual BACE-1 deletion | 5xFAD mice | Improved learning and memory. | [13] |

| Synaptic Function | Gradual BACE-1 deletion | 5xFAD mice | Partially restored synaptic function. | [13] |

| Dendritic Spine Density | Shionogi compound 1 | Mice | Significant decrease after 21 days of treatment. | [14] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the in vivo evaluation of BACE-1 inhibitors.

Animal Models

-

APP Transgenic Mice (e.g., 5xFAD, PS2APP): These are the most commonly used models. They overexpress human APP with mutations found in familial Alzheimer's disease, leading to the age-dependent development of amyloid plaques and cognitive deficits.[13][15][16]

-

PDAPP Mice: Another transgenic model expressing a mutant form of human APP.[7]

-

Beagle Dogs: Used in some preclinical studies to assess pharmacokinetics and pharmacodynamics in a larger animal model.[7]

-

Rats and Guinea Pigs: Also utilized in preclinical testing.[4]

Drug Administration and Dosing

-

Route of Administration: BACE-1 inhibitors are typically designed for oral bioavailability and are administered as such in preclinical studies.[8][10][11]

-

Dosing Regimen: Dosing can range from single-dose pharmacokinetic/pharmacodynamic studies to chronic, long-term administration to assess the impact on plaque pathology.[6][10] Doses are often determined based on in vitro potency and desired levels of brain exposure.

General Experimental Workflow

The diagram below outlines a typical workflow for an in vivo efficacy study of a BACE-1 inhibitor.

References

- 1. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The β-secretase (BACE) inhibitor NB-360 in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Second generation of BACE-1 inhibitors. Part 1: The need for improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. β-Secretase (BACE1) inhibitors with high in vivo efficacy suitable for clinical evaluation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 14. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BACE1 deletion in the adult mouse reverses preformed amyloid deposition and improves cognitive functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy of chronic BACE1 inhibition in PS2APP mice depends on the regional Aβ deposition rate and plaque burden at treatment initiation - PMC [pmc.ncbi.nlm.nih.gov]

early-stage research on BACE-1 inhibitor 2 development

An In-depth Technical Guide to Early-Stage Research in BACE-1 Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary therapeutic target in the fight against Alzheimer's disease (AD). As a transmembrane aspartyl protease, BACE-1 performs the rate-limiting first step in the amyloidogenic pathway, cleaving the amyloid precursor protein (APP) to generate amyloid-β (Aβ) peptides.[1] The accumulation and aggregation of these peptides into extracellular amyloid plaques is a central pathological hallmark of AD, as outlined by the amyloid cascade hypothesis.[2] Consequently, inhibiting BACE-1 activity is a rational strategy to reduce Aβ production and potentially halt or slow disease progression.[1]

The journey of developing BACE-1 inhibitors has been challenging. Initial efforts focused on peptidomimetic inhibitors, which, while potent, suffered from poor pharmacokinetic properties such as low oral bioavailability and inability to cross the blood-brain barrier (BBB).[1][3] This led to the development of second-generation, non-peptidic small molecule inhibitors with improved drug-like characteristics.[3][4] This guide provides a technical overview of the core elements of early-stage research for these BACE-1 inhibitors, with a focus on a representative early small molecule, "inhibitor 2," alongside other key compounds that have shaped the field. We will detail the critical signaling pathways, experimental methodologies, and quantitative data that underpin this area of research.

The Amyloidogenic Pathway and BACE-1's Role

BACE-1 initiates the amyloidogenic cascade by cleaving APP at the N-terminus of the Aβ domain. This cleavage produces a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment, C99. The C99 fragment is subsequently cleaved by the γ-secretase complex, releasing the neurotoxic Aβ peptides, primarily Aβ40 and Aβ42.[2]

References

- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties and Stability of BACE-1 Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and stability of a significant small molecule β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) inhibitor, herein referred to as BACE-1 Inhibitor 2. This compound, characterized by a Leu-Ala hydroxyethylene isostere, has demonstrated notable potency and cellular activity, making it a subject of interest in the development of therapeutics for Alzheimer's disease.

Introduction to this compound

BACE-1 is a prime therapeutic target in Alzheimer's disease research due to its essential role in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides. This compound is a peptidomimetic compound designed to interact with the active site of the BACE-1 enzyme, thereby inhibiting its proteolytic activity. A key structural feature of this inhibitor is the replacement of the scissile peptide bond with a Leu-Ala hydroxyethylene isostere, a modification known to confer potent inhibitory activity.[1] Early studies have highlighted its promising biological profile, with good enzymatic potency and cell penetration capabilities.[2]

Physicochemical Properties

The development of any potential therapeutic agent is heavily reliant on its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive public data on all physicochemical parameters for this specific inhibitor is limited, the available information and data from structurally related compounds allow for a foundational understanding.

Table 1: Physicochemical and In Vitro Potency Data for this compound

| Property | Value | Reference |

| Enzymatic Potency (IC50) | 30 nM | [2] |

| Cellular Activity (EC50 in HEK-293 cells) | 3 µM | [2] |

Stability Profile

The stability of a drug candidate is a critical factor for its viability as a therapeutic. Stability studies are conducted to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

While specific, publicly available stability data for this compound is scarce, general protocols for assessing the stability of small molecule inhibitors provide a framework for its evaluation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be essential to identify potential degradation products and pathways.

General Protocol for Assessing pH and Temperature Stability:

A common approach to evaluate the stability of a compound in aqueous solutions of different pH values and temperatures involves the following steps:

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2.0, 6.8, and 12.0).[3]

-

Sample Preparation: Dissolve the BACE-1 inhibitor in each buffer solution to a known concentration.

-

Incubation: Incubate the samples at different temperatures (e.g., 40, 60, and 80 °C).[3]

-

Time-Point Analysis: At specified time intervals, withdraw aliquots from each sample.

-

Quantification: Analyze the concentration of the remaining inhibitor using a stability-indicating HPLC method.

-

Data Analysis: Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constants and half-life at each condition.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to characterize BACE-1 inhibitors.

BACE-1 Enzymatic Inhibition Assay

The potency of BACE-1 inhibitors is typically determined using an in vitro enzymatic assay, often employing fluorescence resonance energy transfer (FRET).

Protocol Outline:

-

Reagent Preparation:

-

Assay Buffer: 0.2 M Sodium Acetate, pH 4.5.[4]

-

BACE-1 Enzyme Solution: Recombinant human BACE-1 diluted in assay buffer to the desired concentration (e.g., ~0.3 unit/μl).[5]

-

Substrate Solution: A specific BACE-1 substrate, often a fluorescently labeled peptide, is diluted in assay buffer (e.g., to 50 μM).[5]

-

Inhibitor Solutions: Prepare serial dilutions of the BACE-1 inhibitor in a suitable solvent like DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer, BACE-1 enzyme solution, and the inhibitor solution at various concentrations.

-

Initiate the reaction by adding the BACE-1 substrate solution.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).[4]

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm or 350/490 nm).[4][5]

-

Include controls for no enzyme (background) and no inhibitor (maximum activity).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Cellular Aβ Reduction Assay

To assess the activity of the inhibitor in a cellular context, a cell-based assay is employed to measure the reduction of Aβ production. Human neuroblastoma cell lines (e.g., SH-SY5Y) or HEK-293 cells stably expressing amyloid precursor protein (APP) are commonly used.

Protocol Outline:

-

Cell Culture: Culture the selected cell line under standard conditions.

-

Compound Treatment: Treat the cells with varying concentrations of the BACE-1 inhibitor for a specified period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture medium.

-

Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the collected medium using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis:

-

Normalize the Aβ levels to a control (e.g., total protein concentration in the corresponding cell lysate).

-

Calculate the percentage of Aβ reduction for each inhibitor concentration compared to the vehicle-treated control.

-

Determine the EC50 value by plotting the percentage of reduction against the logarithm of the inhibitor concentration.

-

Visualizations

BACE-1 Signaling Pathway

The following diagram illustrates the central role of BACE-1 in the amyloidogenic processing of APP.

Experimental Workflow for Stability Assessment

The logical flow for determining the stability of this compound is depicted below.

Relationship of Physicochemical Properties

The interplay of key physicochemical properties is crucial for the overall drug-like characteristics of an inhibitor.

References

- 1. Developing β-secretase inhibitors for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for BACE-1 Inhibitor 2 Dosing in Transgenic Mouse Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosing regimens and experimental protocols for evaluating BACE-1 Inhibitor 2 in transgenic mouse models of Alzheimer's disease (AD). The information is intended to aid in the design and execution of preclinical studies aimed at assessing the therapeutic potential of BACE-1 inhibitors.

Introduction to BACE-1 Inhibition in Alzheimer's Disease

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[1][2] This cleavage, followed by the action of γ-secretase, leads to the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques characteristic of AD.[1][2] Inhibition of BACE-1 is therefore a primary therapeutic strategy to reduce Aβ production and mitigate AD pathology. Extensive preclinical studies in transgenic mouse models have demonstrated the efficacy of BACE-1 inhibitors in lowering brain Aβ levels and, in some cases, improving cognitive deficits.[3]

Transgenic Mouse Models for BACE-1 Inhibitor Studies

Several transgenic mouse models of AD are commonly used to evaluate the efficacy of BACE-1 inhibitors. These models overexpress human APP with mutations associated with familial AD, leading to the age-dependent development of Aβ plaques and cognitive impairments. Common models include:

-

5XFAD: These mice co-express five familial AD mutations in the human APP and presenilin 1 (PSEN1) genes, leading to rapid and robust Aβ accumulation.[4][5]

-

APP/PS1 (e.g., PS2APP, APPPS1): These models co-express mutant human APP and PSEN1 or PSEN2, resulting in significant Aβ pathology.[6][7]

-

Tg2576: This model expresses human APP with the Swedish mutation, leading to a more gradual development of amyloid pathology.[8]

-

APPLondon: These mice express human APP with the London mutation.

The choice of model depends on the specific research question, with models like 5XFAD being suitable for rapid screening, while others with slower pathology progression may be more appropriate for studying prophylactic or long-term treatment effects.

This compound Dosing Regimens in Transgenic Mice

The following table summarizes reported dosing regimens for various BACE-1 inhibitors in different transgenic mouse models. It is crucial to note that optimal dosing for any new BACE-1 inhibitor must be determined empirically through pharmacokinetic and pharmacodynamic studies.

| BACE-1 Inhibitor | Transgenic Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference(s) |

| Verubecestat (MK-8931) | 5XFAD | Administered in chow (ad libitum) | Oral (in chow) | 3 to 6 months of age | Dose-dependent attenuation of Aβ plaque deposition.[4][5] | [4][5] |

| RO5508887 | PS2APP | 100 mg/kg/day (administered twice daily) | Oral Gavage | 18.5 weeks | Significantly inhibited the progression of fibrillar Aβ deposition.[6] | [6] |

| Atabecestat | APPPS1 | 100 or 300 mg/kg/day | Oral Gavage | 3 consecutive days | Sustained reduction of human Aβ1-40 and Aβ1-42 levels in the brain.[7] | [7] |

| GRL-8234 | 5XFAD | 33.4 mg/kg/day | Intraperitoneal Injection | 28 days | Reversible incipient cognitive phenotype.[9] | [9] |

| Unnamed Inhibitor (Compound 5) | Tg2579 | 8 mg/kg | Intraperitoneal Injection | Single dose | 65% reduction of plasma Aβ production after 3 hours.[8] | [8] |

| Unnamed Inhibitor (Compound 7) | Transgenic Mice | 50 mg/kg | Not specified | 3 hours | 34% reduction in Aβ40.[8] | [8] |

Experimental Protocols

Protocol 1: Formulation and Administration of this compound via Oral Gavage

Objective: To deliver a precise dose of this compound directly to the stomach of a mouse.

Materials:

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose)[7]

-

Balance and weighing supplies

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Appropriately sized gavage needles (18-20 gauge for adult mice)[10]

-

Syringes (1 ml)

Procedure:

-

Formulation:

-

Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. The final volume administered should not exceed 10 ml/kg of the mouse's body weight.[11]

-

If the inhibitor is a solid, finely grind it using a mortar and pestle.

-

Gradually add the vehicle to the powdered inhibitor while continuously mixing to create a homogenous suspension. Use a magnetic stirrer for thorough mixing.

-

-

Animal Handling and Gavage:

-

Weigh each mouse to determine the precise volume of the formulation to be administered.[10]

-

Gently restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position to straighten the esophagus.[12]

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the needle.[13]

-

Insert the gavage needle into the mouth, passing it over the tongue and gently advancing it down the esophagus to the pre-marked depth. The mouse should swallow reflexively. Do not force the needle.[12][13]

-

Slowly administer the formulation from the syringe.[12]

-

Gently remove the gavage needle.

-

Monitor the animal for any signs of distress, such as labored breathing.[10]

-

Protocol 2: Quantification of Brain Aβ Levels by ELISA

Objective: To measure the concentration of Aβ40 and Aβ42 in the brains of treated and control mice.

Materials:

-

Mouse brain tissue

-

Homogenization buffer (e.g., 0.2% Diethylamine (DEA) in 50 mM NaCl for soluble fraction; 70% formic acid for insoluble fraction)[14][15]

-

Neutralization buffer (e.g., 0.5 M Tris-HCl, pH 6.8)[14]

-

Protein concentration assay kit (e.g., BCA)

-

Aβ40 and Aβ42 ELISA kits

-

Microplate reader

Procedure:

-

Brain Homogenization:

-

Dissect the mouse brain on ice and weigh the desired region (e.g., cortex or hippocampus).

-

For Soluble Aβ: Homogenize the tissue in 0.2% DEA solution (100 mg tissue/mL).[14]

-

Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.[14]

-

Collect the supernatant and neutralize it by adding 1/10 volume of 0.5 M Tris-HCl, pH 6.8.[14]

-

For Insoluble Aβ: To the pellet from the previous step, add 70% formic acid and sonicate on ice.[14]

-

Centrifuge at 135,000 x g for 1 hour at 4°C.[14]

-

Collect the supernatant and neutralize it with a neutralization buffer.

-

-

Protein Quantification:

-

Determine the total protein concentration in each brain homogenate fraction using a BCA assay or similar method. This is used to normalize the Aβ levels.

-

-

ELISA:

-

Follow the manufacturer's instructions for the specific Aβ40 and Aβ42 ELISA kits.

-

Briefly, coat the ELISA plate with the capture antibody overnight.[16]

-

Block the plate to prevent non-specific binding.

-

Add standards and diluted brain homogenate samples to the wells and incubate.[16]

-

Wash the plate and add the detection antibody.[16]

-

Add the substrate and stop the reaction.

-

Read the absorbance on a microplate reader.

-

-

Data Analysis:

-

Calculate the concentration of Aβ40 and Aβ42 in each sample based on the standard curve.

-

Normalize the Aβ concentrations to the total protein concentration of the respective sample.

-

Perform statistical analysis to compare Aβ levels between treatment and control groups.

-

Protocol 3: Immunohistochemical Staining of Amyloid Plaques

Objective: To visualize and quantify the amyloid plaque burden in the brains of treated and control mice.

Materials:

-

Paraffin-embedded or frozen brain sections (30-40 µm thick)[17]

-

Antigen retrieval solution (e.g., formic acid or citrate buffer)[18]

-

Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

-

Biotinylated secondary antibody

-

Avidin-biotin-horseradish peroxidase (HRP) complex (ABC kit)

-

DAB substrate kit

-

Microscope and imaging software

Procedure:

-

Tissue Preparation and Antigen Retrieval:

-

Mount brain sections on slides.

-

For paraffin sections, deparaffinize and rehydrate.

-

Perform antigen retrieval by incubating the sections in formic acid for a few minutes or by heat-induced epitope retrieval in citrate buffer.[18] This step is crucial for exposing the Aβ epitopes.

-

-

Immunostaining:

-

Wash the sections in PBS.

-

Block non-specific binding by incubating the sections in blocking solution.

-

Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.[18]

-

Wash the sections and incubate with the biotinylated secondary antibody.

-

Wash and incubate with the ABC reagent.[17]

-

Develop the signal using the DAB substrate, which will produce a brown precipitate at the location of the plaques.[17]

-

-

Imaging and Quantification:

-

Dehydrate and coverslip the slides.

-

Capture images of the stained sections using a microscope with a digital camera.

-

Use image analysis software (e.g., ImageJ) to quantify the plaque burden. This can be done by measuring the percentage of the total area of the brain region of interest that is occupied by plaques (plaque load).[17]

-

Protocol 4: Morris Water Maze for Cognitive Assessment

Objective: To assess spatial learning and memory in transgenic mice.

Procedure:

The Morris Water Maze (MWM) is a widely used behavioral test to evaluate hippocampal-dependent spatial learning and memory.[20][21]

-

Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (made non-toxic with white paint or milk powder) maintained at 22-25°C. A small platform (10 cm in diameter) is hidden 1-2 cm below the water surface.[21][22]

-

Acquisition Phase (4-5 days):

-

Mice are given 4 trials per day to find the hidden platform.

-

For each trial, the mouse is placed in the water facing the wall at one of four starting positions.

-

The mouse is allowed to swim for 60-90 seconds to find the platform. If it fails, it is gently guided to the platform.

-

The mouse is allowed to remain on the platform for 15-30 seconds.

-

The time to find the platform (escape latency) and the path length are recorded using a video tracking system.

-

-

Probe Trial (Day after last acquisition day):

-

The platform is removed from the pool.

-

The mouse is allowed to swim for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured.[21] This trial assesses the memory of the platform's location.

-

Visualizations

BACE-1 Signaling Pathway

Caption: The amyloidogenic processing of APP by BACE-1 and γ-secretase.

Experimental Workflow for BACE-1 Inhibitor Evaluation

Caption: A typical experimental workflow for evaluating a BACE-1 inhibitor.

References

- 1. Beta-secretase 1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prophylactic evaluation of verubecestat on disease‐ and symptom‐modifying effects in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prophylactic evaluation of verubecestat on disease- and symptom-modifying effects in 5XFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of chronic BACE1 inhibition in PS2APP mice depends on the regional Aβ deposition rate and plaque burden at treatment initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Accelerated long‐term forgetting is a BACE1 inhibitor‐reversible incipient cognitive phenotype in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

- 12. ouv.vt.edu [ouv.vt.edu]

- 13. research.sdsu.edu [research.sdsu.edu]

- 14. docs.abcam.com [docs.abcam.com]

- 15. Aβ Extraction from Murine Brain Homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 17. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. google.com [google.com]

Application Notes and Protocols for In Vivo Studies with BACE-1 Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a critical enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease. Inhibition of BACE-1 is therefore a key therapeutic strategy for reducing Aβ levels in the brain.[1][2][3]

This document provides detailed protocols for the preparation of solutions of the BACE-1 inhibitor, Verubecestat (MK-8931), referred to herein as "BACE-1 inhibitor 2," for in vivo studies in rodent models. Verubecestat is a potent and selective BACE-1 inhibitor that has been extensively studied in both preclinical and clinical settings.[4][5][6] These guidelines are intended to assist researchers in achieving consistent and reliable results in their in vivo experiments.

Data Presentation

Table 1: Physicochemical and In Vitro Potency of Verubecestat (MK-8931)

| Property | Value | Reference |

| Molecular Weight | 409.41 g/mol | [7] |

| BACE-1 Kᵢ | 2.2 nM (human) | [4][8] |

| BACE-2 Kᵢ | 0.38 nM (human) | [4][8] |

| Cell-based Aβ40 IC₅₀ | 13 nM | [7] |

| Aqueous Solubility (pH 7.4) | 1.6 mM | [4][8] |

Table 2: Recommended Dosing of Verubecestat (MK-8931) for In Vivo Studies in Rodents

| Species | Route of Administration | Dose Range | Vehicle | Reference |

| Rat | Oral gavage | 5 - 30 mg/kg | 0.5% Carboxymethylcellulose sodium (CMC-Na) in water | [4][9] |

| Mouse | In-diet | 110 mg/kg/day | Milled chow | [10] |

| Cynomolgus Monkey | Oral gavage | 3 - 100 mg/kg | Not specified | [4][8] |

Experimental Protocols

Protocol 1: Preparation of Verubecestat (MK-8931) Suspension for Oral Gavage

This protocol describes the preparation of a 1 mg/mL suspension of Verubecestat in 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na), suitable for oral gavage in mice at a dose of 10 mg/kg with a dosing volume of 10 mL/kg.

Materials:

-

Verubecestat (MK-8931) powder

-

Carboxymethylcellulose sodium (CMC-Na), low viscosity

-

Sterile, deionized water

-

Sterile magnetic stir bar and stir plate

-

Sterile glass beaker or flask

-

Calibrated analytical balance

-

Spatula

-

Graduated cylinder

-

pH meter

Procedure:

-

Prepare the 0.5% CMC-Na Vehicle:

-

Weigh 0.5 g of CMC-Na powder.

-

In a sterile beaker with a magnetic stir bar, add 80 mL of sterile, deionized water.

-

While stirring, slowly sprinkle the CMC-Na powder into the water to prevent clumping.

-

Continue stirring until the CMC-Na is fully dissolved. This may take several hours. Gentle heating (to ~40°C) can aid dissolution.

-

Once dissolved, bring the final volume to 100 mL with sterile, deionized water.

-

Allow the solution to cool to room temperature.

-

Verify the pH of the vehicle is within the neutral range (pH 6.5-7.5). Adjust if necessary with dilute HCl or NaOH.

-

-

Prepare the Verubecestat Suspension (1 mg/mL):

-

Calculate the required amount of Verubecestat based on the desired final volume. For example, for 10 mL of a 1 mg/mL suspension, weigh 10 mg of Verubecestat powder.

-

In a sterile container, add the weighed Verubecestat powder.

-

Add a small volume of the 0.5% CMC-Na vehicle (e.g., 1-2 mL) to the powder to create a paste. Triturate the paste with a spatula to ensure the powder is thoroughly wetted and to break up any aggregates.

-

Gradually add the remaining 0.5% CMC-Na vehicle to the paste while continuously stirring or vortexing to ensure a homogenous suspension.

-

Continue stirring for at least 30 minutes to ensure uniformity.

-

Visually inspect the suspension for any large, undissolved particles. The suspension should appear uniform and milky.

-

-

Storage and Handling:

-

Store the prepared suspension at 2-8°C.

-

It is recommended to prepare the suspension fresh on the day of the experiment. If stored, ensure to thoroughly re-suspend the mixture by vortexing or stirring before each administration.

-

The stability of the suspension under these storage conditions should be validated internally.

-

Mandatory Visualization

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the proteolytic processing of the amyloid precursor protein (APP) by α-, β-, and γ-secretases. BACE-1 (β-secretase) initiates the amyloidogenic pathway, leading to the production of Aβ peptides.

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Experimental Workflow for In Vivo Study

The following diagram outlines the general workflow for conducting an in vivo study with a BACE-1 inhibitor.

Caption: General workflow for an in vivo BACE-1 inhibitor study.

References

- 1. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology* | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. discovered.ed.ac.uk [discovered.ed.ac.uk]

- 6. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. behavioralhealth2000.com [behavioralhealth2000.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Immunohistochemical Analysis of BACE-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a critical enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. Inhibition of BACE-1 is therefore a key therapeutic strategy for reducing Aβ production and potentially slowing the progression of Alzheimer's disease.

These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of brain tissue treated with BACE-1 inhibitors. The protocols are designed to enable researchers to assess the efficacy of BACE-1 inhibitors by quantifying changes in Aβ plaque pathology and localizing BACE-1 expression.

Data Presentation: Efficacy of BACE-1 Inhibition on Amyloid Plaque Pathology

The following tables summarize quantitative data from preclinical studies evaluating the effect of BACE-1 inhibitors on amyloid plaque pathology using immunohistochemistry.

| Parameter | BACE-1 Inhibitor Treatment | Vehicle Control | Percent Reduction | Study Reference |

| Plaque Formation Rate | Reduced by 12-fold | Baseline | ~92% | [1] |

| Plaque Density | 18.9% lower | Baseline | 18.9% | [1] |

| Mean Plaque Growth | Reduced by 52% | Baseline | 52% | [1] |

| Frontal Cortical Amyloid Signal Progression | 8.4 ± 2.2% | 15.3 ± 4.4% | ~45% | [2] |

| Insoluble Aβ40 (hippocampus) | Sequentially reduced | Age-dependent increase | Up to 97% | [3] |

| Insoluble Aβ42 (hippocampus) | Sequentially reduced | Age-dependent increase | Up to 97.5% | [3] |

Table 1: Summary of BACE-1 Inhibitor Efficacy on Amyloid Plaque Dynamics.

| BACE-1 Inhibitor | In Vitro IC50 / Ki | In Vivo Effect | Study Reference |

| Verubecestat (MK-8931) | Ki = 2.2 nM (hBACE1) | Reduces CSF Aβ40 by up to 81% in monkeys | [4][5] |

| Lanabecestat (AZD3293) | IC50 = 0.6 nM | Reduces CSF Aβ42 by up to 79% in humans | [6] |

| mAb 1A11 (antibody) | IC50 ~0.76 nM | Reduces brain Aβ40 by 36.3% after direct injection | [7] |

| Inhibitor Compound 3 | Not specified | Reduces secreted Aβ in primary neurons | [8] |

Table 2: Potency and In Vivo Effects of Various BACE-1 Inhibitors.

Experimental Protocols

Protocol 1: Immunohistochemistry for Amyloid-Beta (Aβ) in BACE-1 Inhibitor-Treated Mouse Brain

This protocol details the steps for staining Aβ plaques in formalin-fixed, paraffin-embedded (FFPE) brain tissue from mice treated with a BACE-1 inhibitor.

Materials:

-

FFPE mouse brain sections (5-10 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Formic acid (88%)

-

Phosphate-buffered saline (PBS)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibody: Anti-Aβ antibody (e.g., 4G8 or 6E10)

-

Biotinylated secondary antibody (e.g., goat anti-mouse IgG)

-

Avidin-Biotin Complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 x 10 minutes.

-

Immerse in 100% ethanol: 2 x 5 minutes.

-

Immerse in 95% ethanol: 1 x 3 minutes.

-

Immerse in 70% ethanol: 1 x 3 minutes.

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in 88% formic acid for 30 minutes at room temperature.[9]

-

Rinse thoroughly in running tap water for 5 minutes, followed by a rinse in deionized water.

-

-

Endogenous Peroxidase Quenching:

-

Incubate sections in 3% hydrogen peroxide in PBS for 15 minutes at room temperature to block endogenous peroxidase activity.

-

Rinse slides with PBS: 3 x 5 minutes.

-

-

Blocking:

-

Incubate sections with blocking solution for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-Aβ antibody in blocking solution (typical dilution 1:1000 - 1:5000).

-

Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS: 3 x 5 minutes.

-

Incubate sections with the biotinylated secondary antibody, diluted in blocking solution, for 1 hour at room temperature.

-

-

Signal Amplification:

-

Rinse slides with PBS: 3 x 5 minutes.

-

Incubate sections with prepared ABC reagent for 30-60 minutes at room temperature.

-

-

Visualization:

-

Rinse slides with PBS: 3 x 5 minutes.

-

Incubate sections with DAB substrate solution until the desired brown staining intensity is reached (monitor under a microscope).

-

Rinse slides with deionized water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 30-60 seconds.

-

"Blue" the sections in running tap water.

-

Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

-

Clear in xylene and coverslip with a permanent mounting medium.

-

Protocol 2: Immunofluorescence for BACE-1 in BACE-1 Inhibitor-Treated Mouse Brain

This protocol is for the fluorescent labeling of BACE-1 in frozen or FFPE brain sections.

Materials:

-

Frozen or FFPE mouse brain sections (16-30 µm)

-

For FFPE, deparaffinization and antigen retrieval reagents as in Protocol 1. A recommended antigen retrieval for BACE1 is incubation in 50% formamide and 50% 2XSSC at 65°C for 1 hour.[9]

-

Permeabilization buffer: 0.3% Triton X-100 in PBS

-

Blocking solution: 10% normal donkey serum in PBS with 0.3% Triton X-100

-

Primary antibody: Anti-BACE1 antibody

-

Fluorescently-conjugated secondary antibody (e.g., Donkey anti-rabbit Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Tissue Preparation:

-

For frozen sections, allow them to air dry at room temperature.

-

For FFPE sections, perform deparaffinization, rehydration, and antigen retrieval as described previously.[9]

-

-

Permeabilization:

-

Incubate sections in permeabilization buffer for 30 minutes at room temperature.[5]

-

Rinse with PBS: 3 x 5 minutes.

-

-

Blocking:

-

Incubate sections with blocking solution for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-BACE1 antibody in blocking solution.

-

Incubate sections overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS: 3 x 5 minutes.

-

Incubate sections with the fluorescently-conjugated secondary antibody, diluted in blocking solution, for 1-2 hours at room temperature, protected from light.[5]

-

-

Counterstaining and Mounting:

-

Rinse slides with PBS: 3 x 5 minutes.

-

Incubate with DAPI solution for 5-10 minutes to stain cell nuclei.

-

Rinse briefly with PBS.

-

Mount coverslips using an antifade mounting medium.

-

Store slides in the dark at 4°C.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Amyloidogenic processing of APP and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating BACE-1 inhibitor efficacy using IHC.

Caption: BACE-1 mediated signaling pathways and the impact of its inhibition.

References

- 1. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biospective.com [biospective.com]

- 3. researchgate.net [researchgate.net]

- 4. β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Levels Become Elevated in Neurons around Amyloid Plaques: Implications for Alzheimer's Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BACE1 deletion in the adult mouse reverses preformed amyloid deposition and improves cognitive functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of β-Secretase in Vivo via Antibody Binding to Unique Loops (D and F) of BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 9. BACE1 elevation in transgenic mouse models of Alzheimer's disease is associated with synaptic/axonal pathology and amyloidogenesis: Implication for neuritic plaque development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring BACE-1 Inhibitor Activity in Cerebrospinal Fluid

These application notes provide detailed methodologies for quantifying the pharmacodynamic effects of BACE-1 inhibitors in cerebrospinal fluid (CSF). The protocols focus on the measurement of amyloid-beta (Aβ) peptides, which are key biomarkers of BACE-1 activity.

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary therapeutic target for Alzheimer's disease.[1][2][3][4][5] Inhibition of BACE-1 is expected to reduce the production of amyloid-beta (Aβ) peptides, which are central to the pathophysiology of the disease.[4][6] Monitoring the levels of various Aβ isoforms in cerebrospinal fluid (CSF) is a critical method for assessing the in vivo efficacy of BACE-1 inhibitors.[1][2][3] This document outlines two primary methods for this purpose: Immunoassay and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

BACE-1 inhibition leads to a characteristic pattern of changes in CSF Aβ peptides. While levels of Aβ1-40 and Aβ1-42 are expected to decrease, research has shown that the ratio of other Aβ isoforms can be a more sensitive pharmacodynamic marker. Specifically, BACE-1 inhibition results in a decrease in Aβ1-34 and an increase in Aβ5-40.[2][3] The ratio of Aβ5-40/Aβ1-34 has been proposed as a sensitive biomarker for BACE-1 inhibitor activity in the central nervous system.[2][3]

Signaling Pathway: APP Processing

Caption: Amyloid Precursor Protein (APP) processing pathways.

Experimental Protocols

CSF Sample Handling and Preparation

Proper sample handling is crucial to preserve the integrity of Aβ peptides for accurate measurement.

Protocol:

-

Collection: Collect CSF in polypropylene tubes.

-

Centrifugation: Within 15 minutes of collection, centrifuge the samples at 2000 x g for 10 minutes at room temperature to remove cells and other debris.[7]

-

Aliquoting: Immediately after centrifugation, transfer the supernatant into 0.5 mL polypropylene aliquots.[7]

-

Storage: Freeze the aliquots at -80°C until analysis.[7]

Method 1: Immunoassay for Aβ Quantification

Immunoassays, such as ELISA or electrochemiluminescence-based platforms (e.g., Mesoscale Discovery), are commonly used for the quantification of specific Aβ isoforms.[1]

Protocol:

-

Reagent Preparation: Prepare all reagents, standards, and quality controls as per the manufacturer's instructions for the specific immunoassay kit being used.

-

Sample Thawing: Thaw CSF samples on ice. Once thawed, vortex briefly.

-

Plate Coating (for ELISA): Coat microtiter plates with the appropriate capture antibody overnight at 4°C. Wash the plates with wash buffer.

-

Blocking: Block the plates with a blocking buffer for at least 1-2 hours at room temperature to prevent non-specific binding.

-

Standard Curve: Prepare a standard curve using synthetic Aβ peptides of known concentrations.

-

Sample Incubation: Add standards, quality controls, and CSF samples to the wells. Incubate for the time specified in the kit protocol (typically 2 hours at room temperature or overnight at 4°C).

-

Washing: Wash the plates multiple times with wash buffer.

-

Detection Antibody: Add the detection antibody and incubate for the specified time.

-

Washing: Repeat the washing step.

-

Signal Generation: Add the substrate (e.g., TMB for ELISA) or read buffer (for electrochemiluminescence) and incubate until signal develops.

-

Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the concentrations of Aβ peptides in the samples by interpolating from the standard curve.

Method 2: LC-MS/MS for Aβ Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and the ability to multiplex the measurement of several Aβ species simultaneously.[8][9][10]

Protocol:

-

Sample Preparation (Solid-Phase Extraction): [9][10]

-

Condition a solid-phase extraction (SPE) plate with methanol followed by equilibration with water.

-

Load the CSF sample onto the SPE plate.

-

Wash the plate with a weak organic solvent to remove interfering substances.

-

Elute the Aβ peptides with a strong organic solvent (e.g., acetonitrile/water/formic acid mixture).

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.[9]

-

Reconstitute the residue in an appropriate solvent mixture (e.g., water/methanol/trifluoroethanol/phosphoric acid).[9]

-

-

Internal Standards: Spike samples with stable isotope-labeled Aβ peptides (e.g., [15N] Aβ1-40 and [15N] Aβ1-42) to serve as internal standards for accurate quantification.[10]

-

LC Separation:

-

Inject the prepared sample into an ultra-high-performance liquid chromatography (UPLC) system.[1]

-

Separate the Aβ peptides on a C18 analytical column using a gradient elution with mobile phases typically consisting of water and acetonitrile with a formic acid modifier.

-

-

MS/MS Detection:

-

Introduce the eluent from the LC system into a tandem mass spectrometer (e.g., a triple quadrupole instrument).

-

Use electrospray ionization (ESI) in positive ion mode.

-

Monitor specific precursor-to-product ion transitions for each Aβ peptide and internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for each Aβ peptide and its corresponding internal standard.

-

Calculate the peak area ratio.

-

Quantify the concentration of each Aβ peptide using a calibration curve prepared with known concentrations of synthetic Aβ peptides.

-

Experimental Workflow

Caption: General workflow for CSF sample analysis.

Data Presentation

The following tables summarize expected quantitative data for Aβ peptides in human CSF from cognitively normal individuals and the typical changes observed following BACE-1 inhibition.

Table 1: Baseline Aβ Peptide Concentrations in CSF of Cognitively Unimpaired (CU) Individuals

| Aβ Isoform | Mean Concentration (pmol/L) ± SD | Reference |

|---|---|---|

| Aβ1-38 | 666 ± 249 | [8][9] |

| Aβ1-40 | 2199 ± 725 | [8][9] |

| Aβ1-42 | 153.7 ± 79.7 | [8][9] |

| Aβ1-43 | 9.78 ± 4.58 |[8][9] |

Table 2: Expected Changes in CSF Aβ Peptides Following BACE-1 Inhibition

| Aβ Isoform / Ratio | Expected Change | Rationale | Reference |

|---|---|---|---|

| Aβ1-40 | Decrease | Direct product of BACE-1 cleavage | [2][3] |

| Aβ1-42 | Decrease | Direct product of BACE-1 cleavage | [2][3] |

| Aβ1-34 | Decrease | Sensitive to BACE-1 inhibition | [2][3] |

| Aβ5-40 | Increase | Indicates BACE-1 independent APP processing | [2][3] |

| Aβ5-40 / Aβ1-34 Ratio | Increase | Sensitive pharmacodynamic biomarker |[2][3] |

Table 3: LC-MS/MS Method Validation Parameters

| Parameter | Aβ1-40 | Aβ1-42 | Reference |

|---|---|---|---|

| Calibration Range | 300–20,000 pg/mL | 300–20,000 pg/mL | [10] |